molecular formula C10H9N3O B1453725 2-Phenoxypyrimidin-5-amine CAS No. 1249640-57-0

2-Phenoxypyrimidin-5-amine

Cat. No. B1453725
M. Wt: 187.2 g/mol
InChI Key: YMMIWOAICJBBGX-UHFFFAOYSA-N
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Description

“2-Phenoxypyrimidin-5-amine” is an organic compound with a molecular formula of C10H9N3O. It has a molecular weight of 187.2 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which could include 2-Phenoxypyrimidin-5-amine, has been reported in literature . The synthesis process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The IUPAC name of 2-Phenoxypyrimidin-5-amine is 2-phenoxy-5-pyrimidinamine . The InChI code for the compound is 1S/C10H9N3O/c11-8-6-12-10 (13-7-8)14-9-4-2-1-3-5-9/h1-7H,11H2 .


Physical And Chemical Properties Analysis

2-Phenoxypyrimidin-5-amine is a solid compound . It has a molecular weight of 187.2 and its molecular formula is C10H9N3O.

Scientific Research Applications

Summary of the Application

2-Phenoxypyrimidin-5-amine, as a pyrimidine derivative, has been studied for its anti-inflammatory effects. Pyrimidines have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Antitrypanosomal and Antiplasmodial Activities

Summary of the Application

2-Phenoxypyrimidin-5-amine derivatives have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

Methods of Application or Experimental Procedures

Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Results or Outcomes

Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Future Directions

Pyrimidines, including 2-aminopyrimidines, have been studied for their anti-inflammatory activities . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions for the development of new pyrimidines, possibly including 2-Phenoxypyrimidin-5-amine, as anti-inflammatory agents .

properties

IUPAC Name

2-phenoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMIWOAICJBBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxypyrimidin-5-amine

CAS RN

1249640-57-0
Record name 2-phenoxypyrimidin-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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